molecular formula C6H5N3O2 B1606151 Methyl 4-cyano-1H-imidazole-5-carboxylate CAS No. 59253-71-3

Methyl 4-cyano-1H-imidazole-5-carboxylate

Cat. No. B1606151
CAS RN: 59253-71-3
M. Wt: 151.12 g/mol
InChI Key: WFHXHWSOSWTZSL-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-1H-imidazole-5-carboxylate” is a compound with the molecular weight of 151.12 . It is also known as “methyl 5-cyano-1H-imidazole-4-carboxylate” and has the IUPAC name of the same .


Synthesis Analysis

Imidazoles, including “Methyl 4-cyano-1H-imidazole-5-carboxylate”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyano-1H-imidazole-5-carboxylate” is represented by the InChI code 1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-1H-imidazole-5-carboxylate” has a molecular weight of 151.12 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Derivatives

Methyl 4-cyano-1H-imidazole-5-carboxylate is a versatile compound in organic synthesis. It has been used as a precursor for various heterocyclic compounds, demonstrating its utility in the construction of complex molecular architectures. For instance, the compound has been involved in the synthesis of imidazo[4,5-d]pyridines through reactions with acyl or sulfonyl acetonitriles under mild conditions. This pathway highlights its role in the formation of imidazopyridine derivatives, which are of interest due to their pharmacological properties (Zaki & Proença, 2007).

Catalysis and Reaction Mechanisms

The compound has also found applications in catalysis, particularly in the formation of palladium complexes with functionalized heterocyclic carbenes. Methylation of 2-(1-imidazolyl)cyclohexanol, followed by reaction with palladium acetate, yields carbene complexes. These complexes have been characterized and highlight the potential of methyl 4-cyano-1H-imidazole-5-carboxylate derivatives in catalytic applications, underscoring the diverse reactivity and utility of these compounds in organometallic chemistry (Glas, 2001).

Antimicrobial and Antitumor Properties

Moreover, derivatives of methyl 4-cyano-1H-imidazole-5-carboxylate have been explored for their biological activities. For example, a study on broad-spectrum antimicrobial activity revealed that methyl-5-(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4-(or 5)-carboxylate exhibited in vitro activity against a range of gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. This demonstrates the potential of derivatives of methyl 4-cyano-1H-imidazole-5-carboxylate in the development of new antimicrobial agents (Pittillo & Hunt, 1967).

Future Directions

Imidazoles, including “Methyl 4-cyano-1H-imidazole-5-carboxylate”, are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

methyl 4-cyano-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXHWSOSWTZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342008
Record name Methyl 4-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-1H-imidazole-5-carboxylate

CAS RN

59253-71-3
Record name Methyl 4-cyano-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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